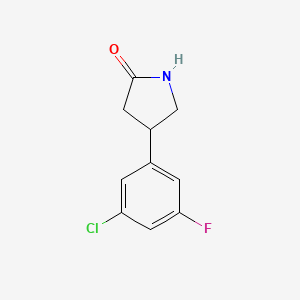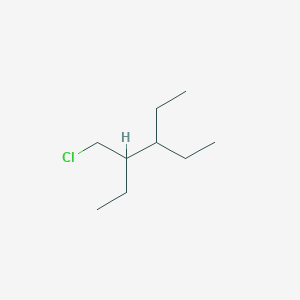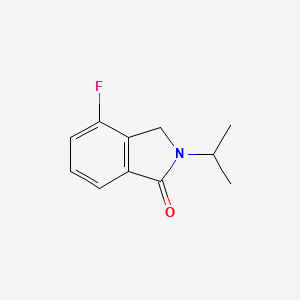![molecular formula C12H16N2O B13206369 1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrazole](/img/structure/B13206369.png)
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole is a complex organic compound with the molecular formula C12H16N2O. This compound is characterized by its unique spirocyclic structure, which includes a bicycloheptane ring fused with a cyclopropane ring and a pyrazole moiety. The presence of these structural elements imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic intermediate through a cycloaddition reaction, followed by the introduction of the pyrazole ring via a condensation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole: This compound itself serves as a reference point for comparison.
7-Oxabicyclo[4.1.0]heptane: A structurally related compound with a similar bicyclic framework but lacking the pyrazole moiety.
Bicyclo[4.1.0]heptane: Another related compound with a bicyclic structure but without the spiro and pyrazole components.
Uniqueness
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole is unique due to its spirocyclic structure, which imparts distinct chemical reactivity and biological activity. The presence of both the bicycloheptane and pyrazole moieties allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1-methyl-5-spiro[7-oxabicyclo[4.1.0]heptane-4,1'-cyclopropane]-1-ylpyrazole |
InChI |
InChI=1S/C12H16N2O/c1-14-9(2-7-13-14)12-6-5-11(3-4-11)8-10(12)15-12/h2,7,10H,3-6,8H2,1H3 |
Clé InChI |
FBCZCUABTSSJAW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)C23CCC4(CC4)CC2O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


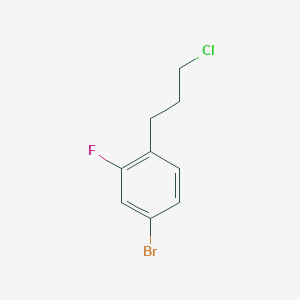
![Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate](/img/structure/B13206294.png)
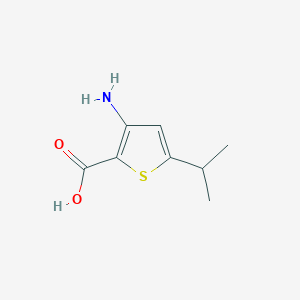
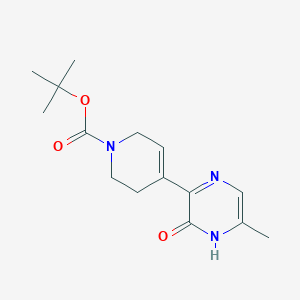
![4-(1-Methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13206315.png)
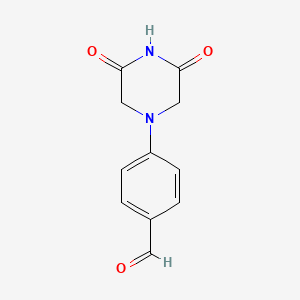


![1-[1-(Aminomethyl)cyclobutyl]-1-cyclobutylethan-1-ol](/img/structure/B13206343.png)
